molecular formula C14H23BO2 B8007275 (2,5-Di-tert-butylphenyl)boronic acid

(2,5-Di-tert-butylphenyl)boronic acid

Cat. No.: B8007275
M. Wt: 234.14 g/mol
InChI Key: VNKLXYSLUFNZQU-UHFFFAOYSA-N
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Description

(2,5-Di-tert-butylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of (2,5-Di-tert-butylphenyl)boronic acid typically involves the reaction of 2,5-di-tert-butylbromobenzene with a boron-containing reagent. One common method includes the following steps :

    Reaction with n-Butyllithium: 2,5-Di-tert-butylbromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is then added dropwise to form the corresponding lithium intermediate.

    Addition of Triisopropyl Borate: The lithium intermediate is reacted with triisopropyl borate at -78°C, followed by gradual warming to room temperature.

    Hydrolysis: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried, concentrated, and purified to obtain this compound as a white solid.

Chemical Reactions Analysis

(2,5-Di-tert-butylphenyl)boronic acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of (2,5-Di-tert-butylphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

(2,5-Di-tert-butylphenyl)boronic acid can be compared with other boronic acids such as:

The unique steric and electronic properties of this compound make it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and mild conditions.

Properties

IUPAC Name

(2,5-ditert-butylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9,16-17H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKLXYSLUFNZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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